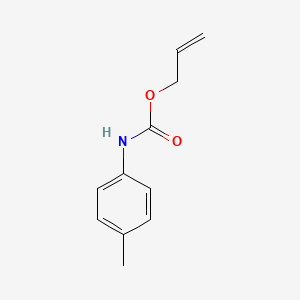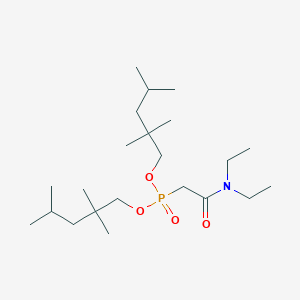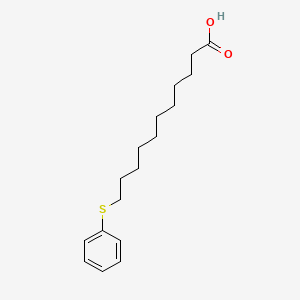
Allyl p-tolylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl p-tolylcarbamate: is an organic compound with the molecular formula C11H13NO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by an allyl group and the nitrogen atom is bonded to a p-tolyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl p-tolylcarbamate can be synthesized through the reaction of p-tolyl isocyanate with allyl alcohol. The reaction typically occurs in the presence of a solvent such as toluene and a catalyst to facilitate the process. The reaction conditions often involve moderate temperatures and controlled addition of reactants to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl p-tolylcarbamate can undergo oxidation reactions, where the allyl group is oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives, where the double bond in the allyl group is hydrogenated.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, and carbonyl compounds.
Reduction: Saturated carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl p-tolylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of polymers and other complex organic molecules. Its reactivity makes it a valuable building block in synthetic chemistry.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins. Its unique chemical properties contribute to the performance and durability of these materials.
Wirkmechanismus
The mechanism by which allyl p-tolylcarbamate exerts its effects involves the interaction of its functional groups with various molecular targets. The allyl group can participate in electrophilic addition reactions, while the carbamate group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexyl p-tolylcarbamate
- Ethyl p-tolylcarbamate
- Isopropyl p-tolylcarbamate
- Methyl p-tolylcarbamate
- Phenyl p-tolylcarbamate
Comparison: Allyl p-tolylcarbamate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other similar compounds. The allyl group allows for additional chemical transformations, such as allylic oxidation and substitution, which are not possible with other carbamate derivatives. This makes this compound a versatile compound in both synthetic and industrial applications.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
prop-2-enyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-11(13)12-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |
InChI-Schlüssel |
NTQQLKZDWVPTPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)






